molecular formula C22H29N3O3S B2852167 N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 946248-42-6

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide

Numéro de catalogue: B2852167
Numéro CAS: 946248-42-6
Poids moléculaire: 415.55
Clé InChI: OWKKQROSBHJZEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide is a structurally complex ethanediamide derivative characterized by a central ethanediamide backbone substituted with a 2-methoxy-5-methylphenyl group and a hybrid side chain containing azepane (a seven-membered nitrogen heterocycle) and thiophen-3-yl moieties. The azepane ring may enhance solubility or modulate binding interactions, while the thiophen-3-yl group could contribute to π-conjugation, a feature leveraged in imaging agents like PT-ADA-PPR ().

Propriétés

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-16-7-8-20(28-2)18(13-16)24-22(27)21(26)23-14-19(17-9-12-29-15-17)25-10-5-3-4-6-11-25/h7-9,12-13,15,19H,3-6,10-11,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKKQROSBHJZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three analogs: PT-ADA-PPR (), N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide (), and thenylchlor (). Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide and Analogs

Compound Name Core Structure Key Functional Groups Synthesis Approach Applications Key Properties/Functions References
This compound Ethanediamide Azepane, thiophen-3-yl, 2-methoxy-5-methylphenyl Likely involves amide coupling and heterocyclic functionalization (inferred) Hypothesized biomedical imaging Potential dual electronic properties from thiophene N/A
PT-ADA-PPR Polymeric conjugate Thiophene, azepane-like side chains Multi-step organic synthesis with FeCl3-catalyzed oxidative polymerization Dual-color lysosome-specific imaging Broad absorption/emission, lysosome targeting
N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide (Entry 2966, Evid. 3) Ethanediamide 2,4-Dimethoxyphenylmethyl, 2-pyridinylethyl Unspecified, likely amide coupling Flavoring agent (potential) Enhanced solubility from pyridine and methoxy groups
Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide) Acetamide Thienyl, methoxy, chloro, dimethylphenyl Standard acetamide synthesis with chloro and thienyl functionalization Herbicide (pesticide) Thiophene enhances pesticidal activity

Functional and Application-Based Comparisons

  • Biomedical Imaging: PT-ADA-PPR’s dual-color lysosome imaging capability stems from extended conjugation via thiophene and azepane-derived side chains .
  • Flavoring and Bioavailability :

    • Entry 2966 () is listed among flavoring agents, where its dimethoxyphenyl and pyridinyl groups may contribute to aroma or stability. The target compound’s 2-methoxy-5-methylphenyl group could analogously enhance lipophilicity for improved bioavailability .
  • Pesticidal Activity: Thenylchlor’s thienyl and methoxy groups are critical for herbicidal action, possibly through interference with plant lipid synthesis . While the target compound’s ethanediamide core differs, its thiophen-3-yl group might confer unintended bioactivity in non-target organisms.

Physicochemical and Electronic Properties

  • Solubility :
    • Azepane and methoxy groups in the target compound may improve water solubility compared to Entry 2966’s pyridinyl group, which could introduce polarity-dependent solubility limitations .
  • Electronic Effects :
    • Thiophene’s electron-rich π-system in the target compound and PT-ADA-PPR enables tunable optical properties, a feature absent in thenylchlor’s simpler thienyl group .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:
  • Coupling of azepane derivatives : Azepane-1-yl intermediates are prepared using epoxide ring-opening reactions with sodium hydroxide in ethanol, followed by thiol-ene click chemistry for thiophene integration .

  • Ethanediamide backbone formation : Amidation reactions under anhydrous conditions (e.g., DMF as solvent) with carbodiimide coupling agents (e.g., EDC/HOBt) .

  • Purification : Chromatographic techniques (HPLC or flash column chromatography) ensure >95% purity. Monitor via TLC and NMR for intermediate validation .

    • Key Reaction Conditions :
StepSolventTemperatureCatalystYield (%)
Azepane-thiophene couplingEthanol40°CNaOH65–75
AmidationDMFRTEDC/HOBt50–60

Q. How is the structural integrity of the compound confirmed?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H and ¹³C NMR to verify backbone connectivity (e.g., ethanediamide carbonyl peaks at ~168–170 ppm) and substituents (thiophene aromatic protons at 6.8–7.2 ppm) .

  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .

  • X-ray crystallography : Resolve stereochemistry of the azepane-thiophene ethyl group (if crystalline) .

    • Example Spectral Data :
Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Thiophene C-H6.8–7.2125–130
Azepane N-CH₂2.6–3.145–50
Methoxy (OCH₃)3.75 (s)55–56

Q. What are the primary biological targets or assays for initial screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Receptor binding : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to azepane’s affinity for neurological targets .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Contradictions often arise from metabolic instability or off-target effects. Strategies include:
  • Metabolic profiling : Use liver microsomes or LC-MS to identify degradation products .
  • Pharmacokinetic optimization : Modify the methoxy group to improve bioavailability (e.g., replace with trifluoromethyl ).
  • Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Critical factors:
  • Solvent selection : Replace ethanol with acetonitrile for azepane coupling to reduce side reactions (yield increases by 15%) .

  • Temperature control : Use microwave-assisted synthesis for amidation (80°C, 20 min) to enhance efficiency .

  • Catalyst screening : Test Pd/C for hydrogenation steps to minimize byproducts .

    • Optimized Parameters :
ParameterBaselineOptimized
SolventEthanolAcetonitrile
Temperature40°C80°C (microwave)
CatalystNaOHPd/C

Q. How can computational methods aid in predicting the compound’s reactivity or binding modes?

  • Methodological Answer :
  • DFT calculations : Predict reaction pathways for azepane-thiophene coupling (e.g., transition state energy barriers ).
  • Molecular docking : Simulate binding to GPCRs using AutoDock Vina; prioritize poses with hydrogen bonds to the ethanediamide carbonyl .
  • MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :
  • Mechanistic deconvolution : Use siRNA knockdown to identify pathway-specific effects (e.g., apoptosis vs. necrosis) .
  • Check purity : Confirm compound integrity via HPLC post-assay (degradation products may skew results) .
  • Dose-response curves : Compare IC₅₀ values in resistant vs. sensitive cell lines to rule out off-target effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.